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(2-Chlorophenyl)[3-(methoxymethoxy)phenyl]methanone

Catalog No.
S915000
CAS No.
938458-60-7
M.F
C15H13ClO3
M. Wt
276.71 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(2-Chlorophenyl)[3-(methoxymethoxy)phenyl]methanon...

CAS Number

938458-60-7

Product Name

(2-Chlorophenyl)[3-(methoxymethoxy)phenyl]methanone

IUPAC Name

(2-chlorophenyl)-[3-(methoxymethoxy)phenyl]methanone

Molecular Formula

C15H13ClO3

Molecular Weight

276.71 g/mol

InChI

InChI=1S/C15H13ClO3/c1-18-10-19-12-6-4-5-11(9-12)15(17)13-7-2-3-8-14(13)16/h2-9H,10H2,1H3

InChI Key

ZPMGVLLHWROCFJ-UHFFFAOYSA-N

SMILES

COCOC1=CC=CC(=C1)C(=O)C2=CC=CC=C2Cl

Canonical SMILES

COCOC1=CC=CC(=C1)C(=O)C2=CC=CC=C2Cl

(2-Chlorophenyl)[3-(methoxymethoxy)phenyl]methanone is an organic compound with the molecular formula C15H13ClO3C_{15}H_{13}ClO_3 and a molecular weight of approximately 276.72 g/mol. This compound features a chlorinated phenyl group and a methoxymethoxy-substituted phenyl group attached to a carbonyl (ketone) functional group. Its structure can be represented as follows:

  • Molecular Structure: The compound consists of a 2-chlorophenyl ring (a benzene ring with a chlorine atom at the second position) linked to a 3-(methoxymethoxy)phenyl group (a benzene ring substituted with a methoxymethoxy group at the third position) via a carbonyl group.

The reactivity of (2-Chlorophenyl)[3-(methoxymethoxy)phenyl]methanone can be attributed to its functional groups. Key reactions include:

  • Nucleophilic Substitution: The presence of the chlorine atom allows for nucleophilic substitution reactions, where nucleophiles can replace the chlorine atom.
  • Reduction: The carbonyl group can undergo reduction to form alcohols or other functional groups, depending on the reducing agent used.
  • Condensation Reactions: The compound can participate in condensation reactions, potentially forming larger molecular structures or polymers.

Synthesis of (2-Chlorophenyl)[3-(methoxymethoxy)phenyl]methanone typically involves multi-step organic synthesis techniques. Common methods include:

  • Starting Materials: The synthesis may begin with commercially available 2-chlorobenzoyl chloride and 3-methoxymethoxyphenol.
  • Reaction Conditions: The reaction conditions often involve using bases such as sodium hydroxide or potassium carbonate in organic solvents like dichloromethane or ethanol.
  • Purification: After the reaction, purification methods such as recrystallization or chromatography are employed to isolate the desired product.

(2-Chlorophenyl)[3-(methoxymethoxy)phenyl]methanone has potential applications in various fields:

  • Pharmaceuticals: Due to its possible biological activities, it may serve as a lead compound in drug discovery.
  • Agricultural Chemicals: Its antimicrobial properties suggest potential use in agricultural formulations.
  • Material Science: The compound could be explored for use in polymer chemistry or materials science due to its unique structural features.

Interaction studies involving (2-Chlorophenyl)[3-(methoxymethoxy)phenyl]methanone often focus on its interaction with biological targets, such as enzymes or receptors. These studies help elucidate its mechanism of action and potential therapeutic applications.

  • Binding Affinity: Investigations into how well this compound binds to specific biological targets can provide insights into its efficacy and safety profile.
  • Synergistic Effects: Studies may also explore whether this compound exhibits synergistic effects when combined with other therapeutic agents.

Several compounds share structural similarities with (2-Chlorophenyl)[3-(methoxymethoxy)phenyl]methanone. Below is a comparison highlighting its uniqueness:

Compound NameMolecular FormulaNotable Features
(2-Chlorophenyl)[2-(methoxymethoxy)phenyl]methanoneC15H13ClO3C_{15}H_{13}ClO_3Similar structure but different substitution pattern
(4-Chlorophenyl)[3-(methoxymethoxy)phenyl]methanoneC15H13ClO3C_{15}H_{13}ClO_3Variation in position of chlorine on phenyl ring
(2-Methylphenyl)[3-(methoxymethoxy)phenyl]methanoneC16H17O3C_{16}H_{17}O_3Different alkyl substitution affecting properties

Uniqueness

The uniqueness of (2-Chlorophenyl)[3-(methoxymethoxy)phenyl]methanone lies in its specific combination of chlorination and methoxymethoxy substitution, which may confer distinct chemical reactivity and biological activity compared to similar compounds.

XLogP3

3.8

Wikipedia

(2-Chlorophenyl)[3-(methoxymethoxy)phenyl]methanone

Dates

Last modified: 08-16-2023

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